![molecular formula C17H22BNO2 B1661688 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 936901-93-8](/img/structure/B1661688.png)
7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
“7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the CAS Registry Number 936901-93-8 . It has a molecular formula of C17H22BNO2 and a molecular mass of 283.17 . The compound is also known by other names such as "1H-Indole, 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Scientific Research Applications
Supramolecular Chemistry
Boronic acids contribute to supramolecular chemistry by forming reversible complexes with various molecules, which is essential for developing dynamic chemical systems.
Each of these fields leverages the unique properties of boronic acids, suggesting that “(7-Cyclopropyl-1H-indol-2-yl)boronic acid pinacol ester” could potentially be applied in similar ways due to its boronic acid moiety .
Mechanism of Action
Target of Action
Indole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that indole derivatives often exert their effects through interactions with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s boronic acid pinacol ester group suggests it might be used in suzuki-miyaura coupling reactions, which are widely applied in the synthesis of pharmaceuticals .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially be diverse .
properties
IUPAC Name |
7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-6-5-7-13(11-8-9-11)15(12)19-14/h5-7,10-11,19H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFCIXHUUPYCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152472 | |
Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
936901-93-8 | |
Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936901-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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